N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific information on the molecular structure of “N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .Scientific Research Applications
Pharmacokinetics and Metabolism
Clinical Pharmacokinetics : Studies on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have focused on their pharmacokinetics and metabolism in humans. For instance, a Phase I study on DACA revealed insights into its cytotoxic action, dose-limiting toxicity, and the importance of exploring higher doses for therapeutic efficacy (McCrystal et al., 1999).
Metabolism and Disposition : Research involving compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides detailed analyses of their disposition and metabolism in humans, indicating the principal routes of metabolism and the extent of excretion through urine and feces (Renzulli et al., 2011).
Therapeutic Applications
Antitumor Activity : Certain compounds undergoing clinical trials, such as DACA, have been investigated for their antitumor properties, including their mechanisms of action and potential as cancer treatments. The metabolic pathways and excretion profiles offer critical insights for optimizing dosing regimens (Schofield et al., 1999).
Diagnostic and Therapeutic Potential : Studies on other related compounds, such as sigma receptor ligands, highlight their potential in visualizing tumors in vivo, suggesting applications in diagnosing and assessing the therapeutic efficacy of treatments for conditions like breast cancer (Caveliers et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-20(24)19-18(22-17(23)4-2)15-7-5-6-8-16(15)25-19/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWTZILSKLMLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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